molecular formula C9H9NO2 B11763943 2,3-dihydro-8-hydroxy-4(1H)-Quinolinone

2,3-dihydro-8-hydroxy-4(1H)-Quinolinone

Cat. No.: B11763943
M. Wt: 163.17 g/mol
InChI Key: YIQVWUVVPYWFFT-UHFFFAOYSA-N
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Description

8-hydroxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the quinolinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.

Scientific Research Applications

8-hydroxy-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating neurological disorders.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-hydroxy-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-4(1H)-one: Lacks the hydroxy group at the 8-position.

    2,3-dihydroquinolin-4(1H)-one: Lacks the hydroxy group at the 8-position.

    8-hydroxyquinoline: Lacks the dihydro and ketone functionalities.

Uniqueness

8-hydroxy-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the hydroxy group and the dihydroquinolinone structure. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

8-hydroxy-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H9NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-3,10,12H,4-5H2

InChI Key

YIQVWUVVPYWFFT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2O

Origin of Product

United States

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